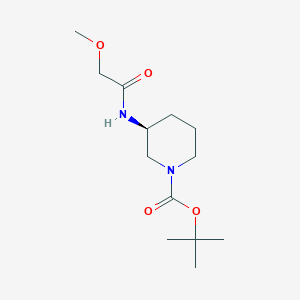

(S)-tert-Butyl 3-(2-methoxyacetamido)piperidine-1-carboxylate

Description

(S)-tert-Butyl 3-(2-methoxyacetamido)piperidine-1-carboxylate is a chiral piperidine derivative characterized by a tert-butyl carbamate group at the 1-position and a 2-methoxyacetamido substituent at the 3-position. The stereochemistry (S-configuration) at the 3-position is critical for its biological and chemical properties, influencing interactions with enzymes or receptors. This compound is often utilized as an intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors or kinase-targeting agents due to its amide functionality and stereochemical specificity .

Properties

IUPAC Name |

tert-butyl (3S)-3-[(2-methoxyacetyl)amino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-7-5-6-10(8-15)14-11(16)9-18-4/h10H,5-9H2,1-4H3,(H,14,16)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUTUXRCMCMDZPF-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)NC(=O)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801124130 | |

| Record name | 1-Piperidinecarboxylic acid, 3-[(2-methoxyacetyl)amino]-, 1,1-dimethylethyl ester, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801124130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332765-78-2 | |

| Record name | 1-Piperidinecarboxylic acid, 3-[(2-methoxyacetyl)amino]-, 1,1-dimethylethyl ester, (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1332765-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 3-[(2-methoxyacetyl)amino]-, 1,1-dimethylethyl ester, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801124130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-(2-methoxyacetamido)piperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.

Attachment of the 2-Methoxyacetamido Group: This step involves the acylation of the piperidine ring with 2-methoxyacetyl chloride in the presence of a base to form the 2-methoxyacetamido group.

Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer using chiral chromatography or other resolution techniques.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic methods and continuous flow processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-(2-methoxyacetamido)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: Nucleophilic substitution reactions can replace functional groups on the piperidine ring or the tert-butyl group.

Hydrolysis: The compound can undergo hydrolysis to break down into its constituent parts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles (e.g., amines, alcohols) are employed.

Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

(S)-tert-Butyl 3-(2-methoxyacetamido)piperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored as a potential drug candidate or as a precursor in the synthesis of pharmaceuticals.

Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-(2-methoxyacetamido)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares structural similarities with several piperidine-based derivatives, differing primarily in the substituents at the 3-position. Key analogues include:

Key Observations :

- The tetrazole analogue’s bioisosteric properties mimic carboxylic acids, making it suitable for antidiabetic applications .

- Stereochemistry : The (S)-configuration distinguishes the target compound from its (R)-3-hydroxypiperidine counterpart, which may alter binding affinity in enantioselective biological systems .

Physicochemical and Pharmacokinetic Properties

- Solubility: The hydroxyl and amino analogues exhibit higher aqueous solubility due to polar functional groups, whereas the methoxyacetamido and tetrazole derivatives are more lipophilic.

- Metabolic Stability : The amide group in the target compound confers resistance to esterase-mediated hydrolysis compared to esters or unprotected hydroxyl groups. However, it may undergo amidase-mediated cleavage in vivo .

Biological Activity

(S)-tert-Butyl 3-(2-methoxyacetamido)piperidine-1-carboxylate is a compound with significant potential in medicinal chemistry, particularly in the development of targeted therapies. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C13H24N2O3

- CAS Number : 886362-32-9

- Molecular Weight : 244.35 g/mol

The compound features a piperidine ring substituted with a tert-butyl group and an acetamido moiety, which is believed to enhance its biological activity.

Research indicates that this compound may function as a modulator of protein interactions, particularly in the context of targeted protein degradation strategies like PROTACs (Proteolysis Targeting Chimeras). These compounds leverage the ubiquitin-proteasome system to selectively degrade specific proteins, which is crucial for therapeutic interventions in diseases such as cancer.

Pharmacological Profiles

- Cell Permeability : Studies have shown that structural modifications, such as the incorporation of an acetamido group, can significantly improve cell permeability. This is vital for the efficacy of compounds aiming to penetrate cellular membranes and exert their effects intracellularly .

- Selectivity and Efficacy : The compound's design allows for high selectivity towards target proteins, minimizing off-target effects. This selectivity is essential in reducing potential side effects associated with traditional small molecule inhibitors .

Comparative Activity

Table 1 summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Activity | Selectivity | Cell Permeability |

|---|---|---|---|

| This compound | High | High | Improved |

| (S)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate | Moderate | Moderate | Low |

| (S)-tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate | Low | Low | Moderate |

Data sourced from various studies indicating relative activity levels and pharmacokinetic properties.

Study on PROTAC Development

In a recent study focusing on PROTACs, the incorporation of amide-to-ester substitutions was explored to enhance permeability and bioactivity. The findings suggest that this compound could serve as a promising candidate due to its favorable pharmacokinetic properties and ability to form stable ternary complexes necessary for effective protein degradation .

Clinical Implications

The implications of this compound extend to various therapeutic areas, particularly oncology. By targeting specific oncogenic proteins for degradation, it may offer a novel approach to treatment resistant cancers, where traditional inhibitors fail due to mutations or alternative signaling pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (S)-tert-Butyl 3-(2-methoxyacetamido)piperidine-1-carboxylate, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with Boc-protected piperidine derivatives. For example, coupling 2-methoxyacetic acid to the piperidine scaffold via amidation, followed by Boc protection. Column chromatography using hexanes/ethyl acetate (1:1) with 0.25% triethylamine is recommended to minimize side reactions and improve yield . Purity can be verified via HPLC with chiral columns to confirm enantiomeric excess (>99%) and NMR for structural validation .

Q. How should researchers characterize the stereochemical configuration of this compound?

- Methodological Answer : X-ray crystallography is the gold standard for confirming the (S)-configuration, as demonstrated in analogs like (S)-tert-butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate . Alternatively, chiral HPLC with a cellulose-based column (e.g., Chiralpak AD-H) can resolve enantiomers, with mobile phases of hexane/isopropanol (90:10) at 1 mL/min .

Q. What are the critical stability considerations for storing this compound?

- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in amber vials to prevent hydrolysis of the Boc group. Avoid exposure to moisture or strong oxidizing agents, as tert-butyl carbamates are prone to acidic or basic degradation . Stability under these conditions is typically >12 months.

Advanced Research Questions

Q. How does the 2-methoxyacetamido substituent influence the compound’s reactivity in downstream reactions?

- Methodological Answer : The electron-donating methoxy group enhances nucleophilicity at the acetamido nitrogen, facilitating alkylation or acylation reactions. However, steric hindrance from the tert-butyl group may reduce coupling efficiency. Computational modeling (DFT at B3LYP/6-31G*) can predict reactive sites and guide functionalization strategies .

Q. What experimental strategies resolve discrepancies in solubility data for derivatives of this compound?

- Methodological Answer : Use Hansen solubility parameters (HSPs) to screen solvents empirically. For example, analogs with similar tert-butyl-piperidine scaffolds show improved solubility in DCM/THF mixtures (1:1). Dynamic light scattering (DLS) can assess aggregation in aqueous buffers, which often causes conflicting literature reports .

Q. How can researchers design experiments to evaluate the compound’s environmental fate and ecotoxicity?

- Methodological Answer : Follow ISO 14507 guidelines for soil/water partitioning studies. Measure log Kow (octanol-water coefficient) via shake-flask methods and assess biodegradation using OECD 301B ready biodegradability tests. Ecotoxicity can be evaluated using Daphnia magna acute toxicity assays (48-hr LC50) .

Data Contradiction Analysis

Q. Why do different studies report varying yields for similar synthetic protocols?

- Methodological Answer : Inconsistent yields often arise from differences in Boc-deprotection conditions (e.g., TFA vs. HCl in dioxane) or purification methods. For example, silica gel chromatography with triethylamine additive reduces acid-catalyzed degradation, improving yield reproducibility .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coat) to avoid inhalation or dermal contact. In case of accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation for H301 (acute oral toxicity) .

Theoretical and Computational Applications

Q. How can molecular docking studies leverage this compound’s structure for drug discovery?

- Methodological Answer : The piperidine-Boc scaffold is a common pharmacophore for protease inhibitors. Dock the compound into target proteins (e.g., HIV-1 protease) using AutoDock Vina with AMBER force fields. Focus on hydrogen bonding between the acetamido group and catalytic residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.